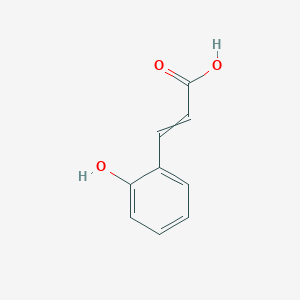

2-Hydroxycinnamic acid

描述

Structure

3D Structure

属性

分子式 |

C9H8O3 |

|---|---|

分子量 |

164.16 g/mol |

IUPAC 名称 |

3-(2-hydroxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H8O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H,(H,11,12) |

InChI 键 |

PMOWTIHVNWZYFI-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)O |

产品来源 |

United States |

Biosynthesis and Biological Production of 2 Hydroxycinnamic Acid

Phenylpropanoid Pathway Origin

The journey to 2-Hydroxycinnamic acid begins with the amino acid L-phenylalanine, which is synthesized via the shikimic acid pathway. nih.gov Phenylalanine serves as the primary precursor for the C6-C3 carbon skeleton that characterizes phenylpropanoids, including all isomers of coumaric acid. nih.gov

The committed step in the phenylpropanoid pathway is the non-oxidative deamination of L-phenylalanine, a reaction catalyzed by the enzyme Phenylalanine Ammonia (B1221849) Lyase (PAL). frontiersin.org This enzymatic action removes an ammonia molecule from phenylalanine to produce trans-cinnamic acid, the direct precursor to the various hydroxycinnamic acids. plos.org The PAL-catalyzed reaction is a critical juncture, linking primary metabolism (amino acid synthesis) with the extensive network of secondary metabolism. nih.gov

While central to the broader phenylpropanoid pathway, Cinnamate (B1238496) 4-Hydroxylase (C4H) and Tyrosine Ammonia Lyase (TAL) are primarily involved in the synthesis of p-coumaric acid (4-hydroxycinnamic acid), not this compound. C4H is a cytochrome P450 enzyme that specifically hydroxylates trans-cinnamic acid at the para- (4-) position of the phenyl ring. plos.orggenome.jpnih.gov Similarly, some organisms possess TAL, an enzyme that can directly convert L-tyrosine into p-coumaric acid. frontiersin.orgnih.gov The synthesis of the ortho-isomer (this compound) proceeds through a distinct enzymatic hydroxylation step.

The formation of this compound from its precursor, trans-cinnamic acid, is catalyzed by a specific monooxygenase. The key enzyme responsible for this transformation is trans-cinnamate 2-monooxygenase (EC 1.14.13.14), also commonly known as cinnamic acid 2-hydroxylase. wikipedia.orgqmul.ac.ukgenome.jp This enzyme facilitates the ortho-hydroxylation of the phenyl ring.

The reaction requires NADPH and molecular oxygen, proceeding as follows: trans-cinnamate + NADPH + H⁺ + O₂ ⇌ 2-hydroxycinnamate + NADP⁺ + H₂O wikipedia.orgqmul.ac.uk

This enzymatic step was notably characterized in chloroplasts isolated from sweet clover (Melilotus alba), where this compound (as its glucoside) is a precursor to coumarin (B35378). wikipedia.orgunl.edu In some instances, the formation of this compound has been observed to increase in plants under pathological stress, such as during infection with Agrobacterium tumefaciens, suggesting a diversion of cinnamic acid from other pathways toward ortho-hydroxylation. cdnsciencepub.com

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | EC Number | Reaction Catalyzed | Precursor | Product |

|---|---|---|---|---|---|

| Phenylalanine Ammonia Lyase | PAL | 4.3.1.24 | Non-oxidative deamination | L-Phenylalanine | trans-Cinnamic acid |

| trans-Cinnamate 2-monooxygenase | (C2H) | 1.14.13.14 | Ortho-hydroxylation | trans-Cinnamic acid | This compound |

Contribution of Cinnamate 4-Hydroxylase (C4H) and Tyrosine Ammonia Lyase (TAL)

Metabolic Pathways in Microbial Systems

Microorganisms have evolved diverse metabolic pathways to process plant-derived phenolic compounds like this compound, often as a detoxification mechanism or as part of their energy metabolism. tandfonline.comasm.org The primary transformations involve decarboxylation and reduction reactions. nih.govfrontiersin.org

Certain bacteria possess enzymes known as phenolic acid decarboxylases (PADs) that catalyze the non-oxidative decarboxylation of hydroxycinnamic acids. nih.govunizg.hrmaxapress.com This reaction removes the carboxyl group from the propenoic acid side chain, converting the hydroxycinnamic acid into its corresponding vinyl derivative. For instance, epiphytic bacteria like Klebsiella oxytoca and Erwinia uredovora, as well as various lactic acid bacteria (Lactobacillus species), are known to perform this conversion. tandfonline.comoup.com While this activity is most frequently documented for p-coumaric and ferulic acids, the PAD enzymes can act on a range of hydroxycinnamic acid substrates. maxapress.comoup.com The decarboxylation of this compound would yield 2-hydroxystyrene. This process is often inducible, meaning the presence of the substrate triggers the synthesis of the enzyme. tandfonline.comoup.com

Another significant metabolic route is the reduction of the double bond in the propenoic acid side chain of this compound. This hydrogenation reaction converts it to its dihydro derivative, melilotic acid (3-(2-hydroxyphenyl)propionic acid). nih.govnih.govacs.org

This transformation has been identified in a variety of microorganisms:

Lactobacillus plantarum : This lactic acid bacterium uses a heterodimeric, NADH-dependent coumarate reductase (HcrAB) to reduce various hydroxycinnamic acids, including o-coumaric acid, to their corresponding phenylpropionic acids. nih.govasm.orgnih.gov

Rumen Anaerobic Fungi : Species such as Pecoramyces ruminantium found in the herbivore gut can degrade coumarin first to o-coumaric acid and subsequently reduce it to melilotic acid as part of a detoxification process. nih.gov

Clostridium and Arthrobacter species : Certain clostridial species and Arthrobacter have been shown to possess reductases capable of acting on o-coumaric acid. nih.govasm.org An enzyme from Arthrobacter, specifically a 2-coumarate reductase (EC 1.3.1.11), displays high specificity for o-coumaric acid. nih.gov

Table 2: Microbial Metabolites of this compound

| Metabolic Process | Enzyme Class | Product | Example Microorganisms |

|---|---|---|---|

| Decarboxylation | Phenolic Acid Decarboxylase (PAD) | 2-Hydroxystyrene | Klebsiella oxytoca, Erwinia uredovora, Lactobacillus spp. |

| Reduction | Coumarate Reductase | Melilotic acid | Lactobacillus plantarum, Pecoramyces ruminantium, Arthrobacter spp. |

Microbial Biotransformation Mechanisms

The generation of this compound and its derivatives can be achieved through microbial biotransformation, a process that utilizes microorganisms to convert precursor compounds into desired products. Fungi, in particular species from the Aspergillus and Trichosporon genera, have demonstrated the ability to metabolize related compounds, leading to the formation of various hydroxylated derivatives.

One significant pathway involves the biotransformation of coumarin. For instance, the yeast Trichosporon asahii can produce trans-2-hydroxycinnamic acid during the degradation of phenylalkanes. nih.gov This process also yields other hydroxylated coumarins, indicating the yeast's potential for producing a range of related compounds. nih.gov

Aspergillus species are also notable for their role in coumarin metabolism. Aspergillus niger, for example, can hydroxylate the aromatic ring of dihydrocoumarin (B191007) to produce 6-hydroxy-3,4-dihydrochromen-2-one. nih.gov While not directly producing this compound, this demonstrates the enzymatic capability of Aspergillus to introduce hydroxyl groups onto a coumarin-related structure. The biotransformation of dihydrocoumarin by A. niger can yield multiple products, including hydroxylated compounds, through processes involving cytochrome P450 enzymes. researchgate.net Other Aspergillus species, like A. flavus, produce different oxygenated metabolites from coumarin, such as 5-hydroxycoumarin. nih.govcabidigitallibrary.org

The biotransformation of coumarin by various microorganisms can lead to different products depending on the species and the specific enzymatic machinery present. For example, Cunninghamella elegans has been shown to metabolize coumarin into umbelliferone, 3,4-dihydrocoumarin, and trans-cinnamic acid. Some microbial processes can also lead to the opening of the lactone ring in coumarin, a key step in forming cinnamic acid derivatives. nih.govresearchgate.net

Table 1: Microbial Biotransformation of Coumarin and Related Compounds

| Microorganism | Substrate | Key Products | Reference |

| Trichosporon asahii | Phenylalkanes | trans-2-Hydroxycinnamic acid, 4-Hydroxycoumarin | nih.gov |

| Aspergillus niger | Dihydrocoumarin | 6-hydroxy-3,4-dihydrochromen-2-one | nih.govresearchgate.net |

| Aspergillus flavus | Coumarin | 5-hydroxycoumarin | nih.govcabidigitallibrary.org |

| Cunninghamella elegans | Coumarin | Umbelliferone, 3,4-dihydrocoumarin, trans-cinnamic acid |

Regulation of this compound Biosynthesis in Plants

The biosynthesis of this compound is intricately linked to the broader phenylpropanoid pathway, which is subject to complex regulatory mechanisms at multiple levels. This regulation ensures that the production of phenolic compounds, including hydroxycinnamic acids, is finely tuned to meet the plant's developmental and environmental needs. eco-vector.comnih.gov

The key enzymes at the entry point of the phenylpropanoid pathway, phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H), are critical control points. oup.comtandfonline.com The expression and activity of the genes encoding these enzymes are modulated by a variety of internal and external cues. eco-vector.com

Transcriptional Regulation: The transcription of PAL and C4H genes is influenced by developmental stage, cell differentiation, and environmental stimuli. eco-vector.com For instance, the expression of these genes can be upregulated in response to biotic stresses like pathogen attacks and abiotic stresses such as drought, salinity, and high or low temperatures. nih.govnih.govmdpi.com This increased expression leads to a higher production of phenylpropanoids, which contribute to the plant's defense mechanisms by strengthening cell walls (lignin biosynthesis) and acting as antimicrobial agents. eco-vector.comnih.gov Transcription factors, including those from the MYB family, play a crucial role in regulating the expression of structural genes within the phenylpropanoid pathway. frontiersin.org

Post-translational and Feedback Regulation: Enzymes like PAL are also regulated after translation. oup.com For example, PAL activity can be controlled through feedback inhibition, where the product of the reaction, cinnamic acid, can inhibit the enzyme's activity, thereby regulating its own synthesis. nih.gov This feedback mechanism helps to maintain homeostasis of phenylpropanoid compounds within the cell. oup.com

Hormonal and Signaling Molecule Influence: Plant hormones and signaling molecules such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) play a significant role in regulating the phenylpropanoid pathway. nih.govfrontiersin.orgnih.gov These molecules can be triggered by stress conditions and in turn, induce the expression of genes involved in the synthesis of hydroxycinnamic acids and their derivatives, known as hydroxycinnamic acid amides (HCAAs). frontiersin.orgnih.govfrontiersin.org For example, exogenous application of SA has been shown to stimulate the production of ferulic acid, p-coumaric acid, and sinapic acid. frontiersin.orgnih.gov

Accumulation and Distribution in Biological Matrices

Hydroxycinnamic acids, including this compound and its isomers, are widely distributed throughout the plant kingdom, where they accumulate in various tissues and organs. nih.govtuscany-diet.net Their concentration and form (free or conjugated) can vary significantly depending on the plant species, the specific plant part, developmental stage, and environmental conditions. nih.govtuscany-diet.netatamanchemicals.com

Distribution in Plant Tissues: Hydroxycinnamic acids are found in all parts of fruits and vegetables, with the highest concentrations often located in the outer parts of ripe fruits. nih.govtuscany-diet.netatamanchemicals.com In rice, for example, hydroxycinnamic acid amides (HCAAs) are more abundant in the leaves compared to the seeds. frontiersin.org The accumulation of these compounds in specific tissues is often linked to their physiological roles, such as providing protection against UV radiation in the leaf epidermis or contributing to the structural integrity of cell walls. oup.com

Forms of Accumulation: In plants, hydroxycinnamic acids rarely exist in their free form. nih.govatamanchemicals.com They are most commonly found as conjugates, esterified to molecules like quinic acid (forming chlorogenic acids), tartaric acid, or sugars (glucose). nih.govepharmacognosy.comresearchgate.net They can also form amides with amino acids or polyamines. nih.govresearchgate.net This conjugation increases their diversity and stability within the plant.

Factors Influencing Accumulation: The accumulation of hydroxycinnamic acids is a dynamic process influenced by both developmental and environmental factors. The concentration of these compounds can change during fruit ripening. tuscany-diet.netatamanchemicals.com Furthermore, various stress factors, both biotic (e.g., pathogen infection) and abiotic (e.g., drought, salinity, extreme temperatures, UV radiation), can induce the significant accumulation of hydroxycinnamic acids and their derivatives as part of the plant's defense response. nih.govnih.govfrontiersin.orgnih.gov For example, in barley, elevated temperatures and ozone levels lead to increased accumulation of agmatine-derived HCAAs. frontiersin.org

Presence in Food Sources: As a result of their widespread presence in plants, hydroxycinnamic acids are common components of the human diet. They are found in a variety of fruits, vegetables, and grains. For instance, caffeic acid is a predominant hydroxycinnamic acid in many fruits like apples, plums, and blueberries, while p-coumaric acid is more abundant in citrus fruits and pineapples. epharmacognosy.commdpi.comnih.gov Ferulic acid is prevalent in cereal brans. nih.gov While specific data for this compound is less common, it has been detected in foods such as corn, wheat, and olives. hmdb.ca

Table 2: Distribution of Major Hydroxycinnamic Acids in Selected Plant-Based Foods

| Food Source | Predominant Hydroxycinnamic Acid(s) | Reference(s) |

| Apples | Caffeic acid (as chlorogenic acid) | epharmacognosy.commdpi.comnih.gov |

| Blueberries | Caffeic acid, p-coumaric acid, Ferulic acid | mdpi.comnih.gov |

| Citrus Fruits | p-Coumaric acid | atamanchemicals.commdpi.com |

| Pineapple | p-Coumaric acid | atamanchemicals.commdpi.com |

| Carrots | Caffeic acid (as chlorogenic acid) | tuscany-diet.net |

| Cereals (e.g., Wheat, Barley) | Ferulic acid | nih.gov |

| Coffee | Caffeic acid (as chlorogenic acid) | tuscany-diet.net |

| Corn | This compound | hmdb.ca |

| Olives | This compound | hmdb.ca |

Chemical Synthesis and Derivatization of 2 Hydroxycinnamic Acid and Analogues

Established Synthetic Routes for the Cinnamic Acid Scaffold

The formation of the α,β-unsaturated carboxylic acid core of cinnamic acids is primarily achieved through several well-established condensation reactions. nih.gov Among the most prominent are the Knoevenagel condensation and the Perkin reaction.

The Knoevenagel condensation is a cornerstone method for forming carbon-carbon double bonds and is widely used to produce a variety of cinnamic acids. rsc.orgtandfonline.com The reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid. rsc.orgresearchgate.net This process is typically catalyzed by a weak base. chemrj.org

Traditionally, the reaction is conducted in the presence of organic bases like piperidine (B6355638) as the catalyst, often with pyridine (B92270) serving as both a base and the solvent. rsc.orgtandfonline.com The initial condensation yields an α,β-unsaturated malonic acid, which then undergoes decarboxylation upon heating to afford the final cinnamic acid product. semanticscholar.org This particular variation is often referred to as the Doebner modification of the Knoevenagel condensation. semanticscholar.org

In recent years, significant research has focused on developing greener and more efficient protocols to circumvent the use of toxic solvents like pyridine and to reduce the required excess of malonic acid. tandfonline.com Alternative approaches have explored solvent-free conditions, the use of environmentally benign catalysts like ammonium (B1175870) bicarbonate, and microwave-assisted reactions in aqueous media with phase-transfer catalysts such as tetrabutylammonium (B224687) bromide (TBAB). tandfonline.comsemanticscholar.org These modern methods offer advantages such as rapid reaction times, high yields, and simplified, environmentally friendly work-up procedures. tandfonline.comsemanticscholar.org

Developed by William Henry Perkin in 1868, the Perkin reaction is another classical and important method for synthesizing cinnamic acids. wikipedia.orgiitk.ac.in This reaction facilitates the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), using an alkali salt of the corresponding carboxylic acid as a base catalyst. wikipedia.orgbyjus.com For the synthesis of cinnamic acid itself, benzaldehyde (B42025) is reacted with acetic anhydride in the presence of a catalyst like sodium acetate (B1210297) or potassium acetate. nih.govuns.ac.id

The reaction mechanism is understood to begin with the formation of a carbanion from the anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. byjus.com The resulting intermediate undergoes dehydration and subsequent hydrolysis to yield the α,β-unsaturated aromatic acid. byjus.com While the Perkin reaction is a versatile tool, its classical application can be limited by the need for high temperatures (e.g., 180 °C) and long reaction times, sometimes extending for several hours, which can lead to the formation of side products. nih.govuns.ac.id To address these drawbacks, modern variations have been explored, including the use of sonochemical methods to accelerate the reaction. uns.ac.id A novel approach also allows for the direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids (rather than anhydrides) using boron tribromide as a reagent. nih.gov

Table 1: Comparison of Knoevenagel Condensation and Perkin Reaction for Cinnamic Acid Synthesis

| Feature | Knoevenagel Condensation | Perkin Reaction |

| Reactants | Aromatic aldehyde, Active methylene compound (e.g., Malonic acid) rsc.org | Aromatic aldehyde, Acid anhydride (e.g., Acetic anhydride) wikipedia.org |

| Catalyst | Weak base (e.g., Piperidine, Pyridine, Ammonium salts) chemrj.orgtandfonline.com | Alkali salt of the acid (e.g., Sodium acetate, Potassium acetate) nih.govwikipedia.org |

| Key Intermediate | α,β-unsaturated dicarboxylic acid (undergoes decarboxylation) semanticscholar.org | Unsaturated anhydride (undergoes hydrolysis) byjus.com |

| Typical Conditions | Often requires heating; modern methods use microwave or ultrasound. rsc.orgsemanticscholar.org | Traditionally requires high temperatures (180-190°C) and long reaction times. nih.govuns.ac.id |

| Modern Improvements | Solvent-free reactions, use of green catalysts, aqueous media. tandfonline.comsemanticscholar.org | Use of sonochemistry, alternative reagents like boron tribromide. nih.govuns.ac.id |

Knoevenagel Condensation Approaches

Targeted Synthesis of 2-Hydroxycinnamic Acid

While general methods can be adapted to produce this compound (also known as o-coumaric acid) by using salicylaldehyde (B1680747) as the starting aromatic aldehyde, more targeted and specific synthetic routes have also been developed. These include preparation from specific precursors and methodologies focused on the challenging step of introducing a hydroxyl group at the ortho position of the cinnamic acid ring.

A direct and efficient process for manufacturing this compound can be achieved starting from salicylalacetone. google.com This method provides good yields using readily available materials without requiring high temperatures or specialized equipment. google.com The synthesis is based on the haloform reaction.

The process involves reacting an alkaline solution of salicylalacetone with a hypohalite, such as sodium hypochlorite (B82951) (NaOCl). google.com This reaction cleaves the methyl ketone group, yielding a salt of o-hydroxycinnamic acid (sodium o-hydroxycinnamate) and a haloform byproduct, such as chloroform. google.com The final step involves the acidification of the reaction mixture, which precipitates the free this compound. google.com This route is particularly notable as the starting material, salicylalacetone, can itself be produced in quantitative yield by reacting salicylaldehyde with an excess of acetone (B3395972) in an alkaline solution. google.com

Table 2: Synthesis of this compound from Salicylalacetone

| Step | Reactants | Key Transformation | Product |

| 1 | Salicylaldehyde, Acetone, Alkaline solution | Aldol Condensation | Alkaline solution of Salicylalacetone google.com |

| 2 | Salicylalacetone, Sodium Hypochlorite (NaOCl), Sodium Hydroxide (B78521) (NaOH) | Haloform Reaction | Sodium o-hydroxycinnamate and Chloroform google.com |

| 3 | Sodium o-hydroxycinnamate, Acid (e.g., HCl) | Acidification | This compound (precipitate) google.com |

The direct introduction of a hydroxyl group at the ortho position of the cinnamic acid phenyl ring (ortho-hydroxylation) is a chemically challenging but crucial transformation, particularly as it represents a key step in the biosynthesis of coumarins in plants. uok.edu.inunl.edu In nature, this step is catalyzed with high specificity by enzymes. uok.edu.in

Tracer investigations in plants have shown that trans-cinnamic acid is the common precursor for coumarins, with ortho-hydroxylation being the pivotal first step in the formation of the coumarin (B35378) nucleus. uok.edu.in This biochemical conversion is mediated by cinnamate (B1238496) 2-hydroxylase, a cytochrome P450 monooxygenase. uok.edu.in These enzymes are often exceptionally labile, which has made their isolation and study difficult, and the precise mechanism remains a "missing link" in the full elucidation of the phenylpropanoid biosynthetic network. uok.edu.in While para-hydroxylation of cinnamic acid to form p-coumaric acid is common, the subsequent ortho-hydroxylation required for lactonization into coumarin implies the action of different, highly specific enzymes. uok.edu.innih.gov

From a synthetic chemistry perspective, replicating this selective ortho-hydroxylation is not straightforward. Therefore, bio-inspired approaches and the study of these enzymatic systems represent a novel frontier for developing methodologies to produce this compound directly from cinnamic acid.

Preparation from Salicylalacetone

Derivatization Strategies for Hydroxycinnamic Acids

The derivatization of hydroxycinnamic acids, including this compound, is a common strategy to modify their physicochemical properties and biological activities. mdpi.com The most frequent modifications involve converting the carboxylic acid group into esters or amides. nih.govmdpi.com

Recent research has emphasized the development of sustainable and eco-friendly derivatization processes. unina.it One innovative approach utilizes a dual protection-activation system where an alkyl chloroformate, such as isobutyl chloroformate, reacts with the hydroxycinnamic acid in the presence of a base like triethylamine (B128534) or N-methyl morpholine (B109124). researchgate.netresearchgate.net This reaction forms a mixed anhydride, which simultaneously protects the phenolic hydroxyl group as a carbonate and activates the carboxylic acid for subsequent nucleophilic attack. researchgate.net This activated intermediate can then efficiently react with various nucleophiles:

Amine coupling: Reaction with C-protected amino acids or other amines in a green solvent like ethyl acetate produces O-protected phenolic amides in high yields. unina.itresearchgate.net

Ester formation: Catalyzed acylation of alcohols also proceeds efficiently to form the corresponding esters. researchgate.net

Other established coupling reagents are also widely used to synthesize amide derivatives. These include benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and carbodiimide-based systems like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) often used in conjunction with 1-hydroxybenzotriazole (B26582) (HOBT). mdpi.comrsc.orgmdpi.com These methods have been successfully applied to conjugate hydroxycinnamic acids with amino acids and other amine-containing molecules to create novel hybrid compounds. mdpi.comrsc.org The protective groups, such as the carbonate, can be readily removed when the free phenolic compound is desired. researchgate.net

Esterification Reactions

Esterification of the carboxylic acid moiety of this compound and its analogues is a common strategy to modify its physicochemical properties, such as solubility and lipophilicity. Various chemical methods have been successfully employed to synthesize these esters.

A straightforward approach involves the direct esterification of hydroxycinnamic acids with alcohols. For instance, hydrophobic C10-ester derivatives of cinnamic, p-coumaric, and ferulic acids have been synthesized in high yields (≥80%) through a one-step esterification with 1-decanol, using p-toluenesulfonic acid as a catalyst. nih.gov

Coupling reagents are frequently used to facilitate the condensation between the acid and alcohol. A common method employs carbodiimides like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBT). nih.govencyclopedia.pub This method has been used to synthesize esters of p-coumaric and caffeic acids with various amino acid esters. nih.govencyclopedia.pub Other coupling agents, including benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (1-(bis(dimethylamino)methylene)-1H- nih.govnih.govacs.orgtriazolo[4,5-b]pyridine-1-ium 3-oxide hexafluorophosphate (HATU), have also proven effective. mdpi.com

The Mitsunobu reaction offers a highly selective method for esterification. It has been used to synthesize cellulose (B213188) esters of ferulic, p-coumaric, and caffeic acids by reacting them with cellulose in the presence of triphenylphosphine (B44618) (PPh3) and diisopropyl azodicarboxylate (DIAD). d-nb.info This reaction selectively targets the primary hydroxyl groups of cellulose without affecting the phenolic hydroxyls or the double bonds of the hydroxycinnamic acids. d-nb.info A similar approach using diisopropyl azodicarboxylate and triphenylphosphine has been applied to prepare esters with various alcohols, including 3,4-dihydroxyphenethyl alcohol and 4-hydroxyphenethyl alcohol. mdpi.com

The development of esterified hydroxycinnamic acids with natural compounds like glycerol (B35011) is also of interest, as it can yield eco-friendly and effective molecules for applications such as sunscreens. mdpi.com

Table 1: Selected Chemical Esterification Methods for Hydroxycinnamic Acids This table is interactive. Click on headers to sort.

| Hydroxycinnamic Acid | Reagents | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Cinnamic, p-Coumaric, Ferulic Acid | 1-decanol, p-toluenesulfonic acid | C10-Alkyl Esters | One-step synthesis with high yields (≥80%). | nih.gov |

| p-Coumaric, Caffeic Acid | Amino acid esters, EDC, HOBT, triethylamine | Amino Acid Esters | Effective condensation method. | nih.govencyclopedia.pub |

| Ferulic, p-Coumaric, Caffeic Acid | Cellulose, PPh3, DIAD (Mitsunobu reaction) | Cellulose Esters | Highly selective reaction at primary hydroxyl groups of cellulose. | d-nb.info |

| Ferulic, Caffeic Acid | Alcohols, BOP, HATU, or DCC | Various Esters | Alternative coupling reagents for ester synthesis. | mdpi.com |

Amidation Reactions and Hydroxycinnamic Acid Amide (HCAA) Synthesis

Amidation of this compound leads to the formation of hydroxycinnamic acid amides (HCAAs), a significant class of naturally occurring and synthetic compounds. nih.gov In nature, HCAAs are formed through the condensation of hydroxycinnamoyl-CoA thioesters with various amines, a reaction catalyzed by enzymes like hydroxycinnamoyl transferases. cdnsciencepub.comfrontiersin.org Chemical synthesis provides a means to access a wider variety of these derivatives.

Similar to esterification, the use of coupling reagents is a primary strategy for amide bond formation. Reagents such as DCC are effective dehydrating agents for the reaction between hydroxycinnamic acids and amines. acs.org The combination of EDC and HOBT is also widely used for synthesizing amides from the corresponding acids and amino acid esters. nih.govencyclopedia.pub Other phosphonium (B103445) and uronium-based coupling reagents like BOP and HATU are also employed. mdpi.comnih.gov

Alternative activation methods for the carboxylic acid group have been developed. One approach is the formation of a mixed anhydride using isobutyl chloroformate in water, which can then smoothly react with an amine at room temperature to form the amide. beilstein-journals.org This method represents a greener approach by utilizing water as a solvent. beilstein-journals.org Another strategy involves using 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) as a coupling reagent, which proceeds through an active acyl thioester intermediate. beilstein-journals.org

The conversion of the carboxylic acid to an acid chloride, typically using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃), provides a highly reactive intermediate for amidation. mdpi.combeilstein-journals.org However, this method often requires a preliminary step to protect the reactive phenolic hydroxyl group, for example, through acetylation, followed by a final deprotection step. mdpi.com

Table 2: Chemical Synthesis Approaches for Hydroxycinnamic Acid Amides (HCAAs) This table is interactive. Click on headers to sort.

| Method | Reagents/System | Intermediate | Key Features | Reference |

|---|---|---|---|---|

| Carbodiimide Coupling | DCC or EDC/HOBT | O-acylisourea | Widely used for condensation with amines/amino acid esters. | nih.govencyclopedia.pubacs.org |

| Mixed Anhydride | Isobutyl chloroformate | Mixed Anhydride | Allows for synthesis in water, a green solvent. | beilstein-journals.org |

| Acyl Thioester | 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) | Acyl Thioester | Fast reaction time; byproduct can be recycled. | beilstein-journals.org |

| Acid Chloride | SOCl₂ or PCl₃ | Acid Chloride | Highly reactive intermediate; often requires protection/deprotection steps. | mdpi.combeilstein-journals.org |

| Phosphonium/Uronium Coupling | BOP, HATU | Activated Ester | Common coupling reagents for amide bond formation. | mdpi.comnih.gov |

Enzymatic Approaches to Derivatization

Enzymatic synthesis is an increasingly attractive alternative to traditional chemical methods for derivatizing this compound, offering high selectivity and milder, more environmentally friendly reaction conditions.

Lipases and esterases are commonly employed for these biotransformations. For example, a type A feruloyl esterase from Aspergillus niger has been shown to catalyze the direct esterification of hydroxycinnamic acids with glycerol, producing more water-soluble derivatives like 1-sinapoyl glycerol and 1-p-coumaroyl glycerol. tandfonline.com Lipase B from Candida antarctica (often in its immobilized form, imm-CaLB) is another versatile biocatalyst used in the amidation of hydroxycinnamic acid esters. nih.gov

A novel approach utilizes the promiscuous hydrolase/acyltransferase from Pyrobaculum calidifontis (PestE). This enzyme can effectively catalyze the formation of amide bonds between hydroxycinnamic acid esters (e.g., methyl ferulate) and amines (e.g., tyramine) directly in water. thieme-connect.com This method avoids the use of organic solvents, which are often required for lipase-catalyzed reactions. In one study, using an optimized variant of the PestE enzyme, a 97% conversion to N-trans-feruloyltyramine was achieved within two hours at 60 °C. thieme-connect.com

Chemo-enzymatic flow systems combine the benefits of both chemical and enzymatic catalysis with the efficiency of continuous processing. A two-step flow method has been developed for HCAA synthesis, involving an initial esterification followed by an enzyme-catalyzed amidation using imm-CaLB. nih.gov This highlights a modern, efficient, and more sustainable approach to synthesizing these valuable compounds. nih.gov

Table 3: Enzymatic Derivatization of Hydroxycinnamic Acids This table is interactive. Click on headers to sort.

| Reaction Type | Enzyme | Substrates | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|

| Esterification | Feruloyl esterase (Aspergillus niger) | Hydroxycinnamic acids, Glycerol | Not specified | Direct synthesis of water-soluble glycerol esters. | tandfonline.com |

| Amidation | Hydrolase/Acyltransferase (PestE) | Methyl ferulate, Tyramine | Water | High conversion (up to 97%) in an aqueous system, avoiding organic solvents. | thieme-connect.com |

| Amidation | Immobilized Lipase B (Candida antarctica) | Phenolic esters, Amines | Organic solvent | Effective biocatalyst for the amidation step in a flow chemistry system. | nih.gov |

Green Chemistry Perspectives in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to reduce environmental impact, minimize waste, and improve energy efficiency. These approaches focus on using alternative solvents, catalysts, and energy sources.

For the synthesis of the parent hydroxycinnamic acid scaffold, several green methods have been developed as alternatives to traditional reactions like the Perkin or Knoevenagel condensation. nih.govencyclopedia.pub These include:

Aqueous Reactions: Performing the Wittig reaction in 10% aqueous sodium hydroxide or the Knoevenagel-Doebner reaction in water with the aid of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reactions, reduce energy consumption, and often allows for solvent-free conditions. nih.govencyclopedia.pub For example, the Knoevenagel-Doebner condensation of 4-hydroxybenzaldehyde (B117250) and malonic acid to produce p-coumaric acid has been achieved in high yields under microwave irradiation, sometimes without any solvent. nih.gov The combination of microwave and ultrasound irradiation has also been used to accelerate reactions in aqueous media. nih.govencyclopedia.pub

Alternative Solvents and Catalysts: The synthesis of cinnamic acid from natural cinnamaldehyde (B126680) has been demonstrated using water as the solvent in an oxygen atmosphere, avoiding harsh and hazardous chemical oxidants. mdpi.com

In the derivatization of hydroxycinnamic acids, green chemistry focuses on replacing toxic reagents and solvents. A sustainable method for preparing amides and esters has been developed using an alkyl chloroformate and N-methyl morpholine system in green solvents like ethyl acetate and acetone. researchgate.net This approach avoids hazardous reagents such as thionyl chloride. As mentioned previously, enzymatic syntheses, particularly those conducted in water, represent a cornerstone of green derivatization strategies. thieme-connect.com

Table 4: Green Chemistry Approaches in Hydroxycinnamic Acid Synthesis This table is interactive. Click on headers to sort.

| Synthetic Target | Green Approach | Method/Reagents | Advantages | Reference |

|---|---|---|---|---|

| p-Coumaric Acid | Microwave-assisted Knoevenagel-Doebner | 4-hydroxybenzaldehyde, malonic acid, water, K₂CO₃, TBAB | Use of water as solvent, reduced reaction time. | nih.gov |

| p-Coumaric Acid | Solvent-free microwave synthesis | 4-hydroxybenzaldehyde, malonic acid, polyphosphate ester | Eliminates organic solvents, energy efficient. | nih.gov |

| Cinnamic Acid | Green oxidation | Cinnamaldehyde, water, oxygen atmosphere | Avoids hazardous chemical oxidants. | mdpi.com |

| HCA Amides/Esters | Green derivatization | Alkyl chloroformate, N-methyl morpholine in ethyl acetate/acetone | Replaces toxic reagents like SOCl₂ with safer alternatives. | researchgate.net |

| HCA Amides | Enzymatic synthesis | PestE enzyme, hydroxycinnamic esters, amines | Uses water as a solvent, highly selective, biodegradable catalyst. | thieme-connect.com |

Structural Analogues and Structure Activity Relationship Sar Studies of 2 Hydroxycinnamic Acid

Comparative Analysis with Other Hydroxycinnamic Acid Isomers (e.g., p-Coumaric Acid, Caffeic Acid, Ferulic Acid)

The isomers of hydroxycinnamic acid, which include 2-hydroxycinnamic acid (o-coumaric acid), m-coumaric acid, and p-coumaric acid, differ in the position of the hydroxyl group on the phenyl ring. atamanchemicals.com This seemingly minor structural variation significantly impacts their biological properties. For instance, p-coumaric acid is the most abundant isomer found in nature. atamanchemicals.com

In terms of antioxidant activity, a primary mechanism of action for HCAs, the arrangement of hydroxyl groups is paramount. nih.gov Caffeic acid, with two adjacent hydroxyl groups (a catechol group), generally exhibits superior antioxidant and free radical-scavenging activity compared to monohydroxy isomers like p-coumaric acid. core.ac.uknih.gov This enhanced activity is attributed to the stability of the resulting phenoxyl radical, which is stabilized by the adjacent hydroxyl group. researchgate.net Ferulic acid, which has a methoxy (B1213986) group adjacent to the hydroxyl group, also shows potent antioxidant activity, often greater than p-coumaric acid, due to the electron-donating nature of the methoxy group. mdpi.comencyclopedia.pub

Studies on the inhibition of Aβ40 fibrillation, a key pathological feature of Alzheimer's disease, have shown that this compound and its isomers can inhibit this process in a dose-dependent manner. acs.org The efficacy of this inhibition is enhanced with an increasing number of phenolic hydroxyl groups, with 3,4,5-trihydroxycinnamic acid being the most effective inhibitor among the tested analogues. acs.org

The following table provides a comparative overview of the structural features of common hydroxycinnamic acid isomers.

| Compound | Structure | Key Structural Features |

| This compound | Phenyl ring with a hydroxyl group at the ortho-position and a propenoic acid side chain. | Hydroxyl group at C2. |

| p-Coumaric Acid | Phenyl ring with a hydroxyl group at the para-position and a propenoic acid side chain. | Hydroxyl group at C4. |

| Caffeic Acid | Phenyl ring with hydroxyl groups at the 3 and 4 positions (catechol group) and a propenoic acid side chain. | Ortho-dihydroxy (catechol) group. |

| Ferulic Acid | Phenyl ring with a hydroxyl group at the 4-position, a methoxy group at the 3-position, and a propenoic acid side chain. | Hydroxyl group at C4 and a methoxy group at C3. |

Impact of Aromatic Ring Substitutions on Bioactivity

Substituents on the aromatic ring play a crucial role in modulating the bioactivity of hydroxycinnamic acids. atamanchemicals.comnih.gov The introduction of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3) groups, generally enhances antioxidant activity. nih.govencyclopedia.pub These groups increase the stability of the phenoxyl radical formed during the scavenging of free radicals. nih.gov For example, the presence of a methoxy group at the 3-position, as seen in ferulic acid, increases antioxidant potency due to its electron-donating properties. mdpi.comencyclopedia.pub

Conversely, the effect of electron-withdrawing groups on antioxidant activity is less straightforward. core.ac.uk Some studies suggest that the presence of a bromine atom (an electron-withdrawing group) at the ortho position to the hydroxyl group has no significant effect on antioxidant activity. core.ac.uk However, a 3-nitro-4-hydroxycinnamic acid has been identified as a secondary metabolite, though more research is needed to fully understand the impact of such substitutions. core.ac.uk

The following table summarizes the impact of different substituents on the aromatic ring of hydroxycinnamic acids.

| Substituent Type | Example Substituent | Impact on Bioactivity |

| Electron-Donating | -OH, -OCH3 | Generally enhances antioxidant activity by stabilizing the phenoxyl radical. nih.govencyclopedia.pub |

| Electron-Withdrawing | -NO2, -Br | The effect is not well-established and may vary depending on the specific substituent and its position. core.ac.uk |

Influence of Unsaturated Side Chain Modifications

The propenoic acid side chain, with its unsaturated double bond, is a vital structural feature for the bioactivity of hydroxycinnamic acids. nih.govcore.ac.ukgsconlinepress.com This unsaturated bond contributes to the stabilization of the phenoxyl radical through conjugation. nih.gov

Modifications to this side chain, such as esterification or amidation of the carboxylic acid group, can significantly alter the compound's properties. Esterification of hydroxycinnamic acids can lead to derivatives with stronger biological activity compared to the parent compounds. core.ac.uk For instance, certain ester derivatives of caffeic acid have demonstrated more potent antioxidant activity than caffeic acid itself. core.ac.uk

The hydrogenation of the double bond in the side chain, converting a cinnamic acid derivative to a hydrocinnamic acid, can have varied effects on bioactivity. For example, while dihydrocaffeic acid showed similar DPPH and lipid peroxyl radical scavenging efficiency to caffeic acid, it was less potent in inhibiting copper-induced LDL oxidation. mdpi.com This highlights that the importance of the double bond can be context-dependent, varying with the specific biological assay.

Role of Hydroxyl Group Position and Number

The number and position of hydroxyl groups on the aromatic ring are arguably the most critical determinants of the antioxidant activity of hydroxycinnamic acids. nih.govmdpi.com An increase in the number of hydroxyl groups generally leads to higher in vitro antioxidant capacity. core.ac.ukresearchgate.net Trihydroxy phenolic acids have been shown to have a better antioxidant profile than dihydroxy and monohydroxy phenolic acids in some assays. core.ac.ukresearchgate.net

The position of the hydroxyl groups is also crucial. The presence of an ortho-dihydroxy (catechol) group, as found in caffeic acid, is of significant importance for high antioxidant activity. nih.govcore.ac.uk This arrangement enhances the stability of the phenoxyl radical formed upon hydrogen donation. researchgate.net The acidity of the molecule is also influenced by the hydroxyl group's position; for coumaric acids, the pKa of the carboxylic acid group increases in the order of ortho < meta < para. mdpi.comencyclopedia.pub

A study investigating the inhibition of Aβ40 fibrillation found that the inhibitory activity of hydroxycinnamic acid analogues increased with the number of phenolic hydroxyl groups. acs.org

The table below illustrates the influence of the number of hydroxyl groups on antioxidant activity.

| Number of Hydroxyl Groups | Example Compound | General Impact on Antioxidant Activity |

| One | p-Coumaric Acid | Moderate activity. |

| Two (ortho) | Caffeic Acid | High activity due to the stabilizing catechol group. nih.govcore.ac.uk |

| Three | 3,4,5-Trihydroxycinnamic Acid | Generally higher activity than di- and monohydroxy derivatives. core.ac.ukresearchgate.net |

Structure-Function Relationships in Hydroxycinnamic Acid Amides

Hydroxycinnamic acid amides (HCAAs) are formed by the conjugation of a hydroxycinnamic acid with an amine, often a polyamine or an aromatic monoamine, through an amide bond. researchgate.net These compounds are involved in various physiological processes in plants, including defense responses. atamanchemicals.comresearchgate.net

The structure-function relationships of HCAAs are complex and depend on both the hydroxycinnamic acid and the amine moiety. In terms of antioxidant activity, caffeic acid amides have shown superior antioxidant activity compared to the corresponding p-coumaric acid amides. core.ac.uk The presence of hydrogen-donating substituents like –NH or –SH in the amide portion can also enhance the antioxidant activity. core.ac.uk

Studies on synthetic HCAAs have revealed that their biological activity can be fine-tuned by altering the structure. For instance, certain coumaroyl spermine (B22157) analogues have shown activity at NMDA receptors, with structure-activity trends related to the length and hydrophobicity of the polyamine chain. nih.gov

Molecular and Cellular Mechanisms of Action of 2 Hydroxycinnamic Acid

Enzyme Modulation by 2-Hydroxycinnamic Acid

This compound, also known as o-coumaric acid, interacts with and modulates the activity of several enzymes through various mechanisms. Its effects range from direct inhibition to serving as a precursor for the active inhibitory molecule, influencing metabolic and physiological pathways.

The role of this compound as a tyrosinase inhibitor is a subject of conflicting scientific reports. Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in food and cosmetic science.

One kinetic study characterized the effects of several cinnamic acid derivatives on tyrosinase activity and identified this compound as an inhibitor of the enzyme. afjbs.com Docking studies within this research suggested that while tyrosinase can hydroxylate 3-hydroxycinnamic acid, it is unable to do so to this compound, supporting its role as an inhibitor rather than a substrate. afjbs.com Another report also classifies this compound as a tyrosinase inhibitor, in contrast to its isomer 4-hydroxycinnamic acid, which acts as an alternative substrate. researchgate.net

Conversely, a separate study investigating the effects of cinnamic acid and its derivatives on the diphenolase activity of mushroom tyrosinase found that this compound had no inhibitory effect. nih.gov This contrasts with cinnamic acid and 4-methoxycinnamic acid, which were found to be noncompetitive inhibitors in the same study. nih.gov This discrepancy highlights the need for further research to clarify the precise nature of the interaction between this compound and tyrosinase, which may depend on the enzyme source or experimental conditions.

This compound is the active inhibitor of carbonic anhydrase (CA) that is generated in situ from coumarin (B35378). Coumarins represent a novel class of CA inhibitors that act as prodrugs. The mechanism involves the CA enzyme itself, which possesses esterase activity, hydrolyzing the lactone ring of the coumarin molecule within the active site. This hydrolysis reaction produces the corresponding this compound derivative.

Unlike classical sulfonamide inhibitors that coordinate directly with the zinc ion in the catalytic center, the resulting this compound binds at the entrance of the active site cavity. X-ray crystallography has confirmed this unique binding mode, showing the trans-2-hydroxy-cinnamic acid product of coumarin hydrolysis bound in a region of the active site where other inhibitor classes have not been observed. This interaction, distant from the catalytic zinc ion, explains the isoform-selective inhibitory effects seen with many compounds in this class, as the amino acid residues at the active site entrance are highly variable among the different CA isoforms.

While the broader class of hydroxycinnamic acids has been shown to influence key metabolic enzymes, specific data on the direct impact of this compound remains limited in the reviewed literature.

Studies have revealed that cinnamic acid and its derivatives can competitively inhibit 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. For example, cinnamic acid, ferulic acid, and chlorogenic acid have been reported to reduce HMG-CoA reductase activity.

Similarly, certain hydroxycinnamic acids can activate glucokinase, a key enzyme in glucose metabolism and hepatic glucose homeostasis. Ferulic acid and caffeic acid, for instance, have been shown to increase glucokinase mRNA levels or activity, contributing to the regulation of blood glucose. However, the reviewed scientific literature did not provide specific findings on whether this compound itself directly inhibits HMG-CoA reductase or activates glucokinase.

This compound, as part of the hydroxycinnamic acid (HCA) class, is a substrate for sulfotransferases (SULTs), which are phase II metabolic enzymes. Sulfation is a primary pathway for the biotransformation of HCAs in humans. Kinetic studies of HCA conjugation in human liver and intestinal homogenates show that the intrinsic clearance for sulfation is significantly greater than for glucuronidation.

Specifically, SULT1A1 has been identified as the most active enzyme in the sulfation of caffeic and dihydrocaffeic acids, while SULT1E1 is most active towards ferulic and dihydroferulic acids. Although this compound was not individually assessed in these specific kinetic studies, the data strongly suggest that SULT-mediated sulfation is a major factor determining the bioavailability of all dietary HCAs. Furthermore, phenolic acids as a class have been found to induce the expression of phenol (B47542) sulfotransferases (PSTs), suggesting a potential for this compound to not only be a substrate but also a modulator of these enzyme systems.

Impact on Other Metabolic Enzymes (e.g., HMG-CoA Reductase, Glucokinase)

Mechanisms of Antioxidant Activity

This compound is recognized as a compound with antioxidant properties, a characteristic common to many phenolic acids. This activity is primarily attributed to its ability to neutralize free radicals, thereby protecting biological molecules from oxidative damage.

The antioxidant and radical-scavenging activity of hydroxycinnamic acids stems from their molecular structure, particularly the phenolic hydroxyl group and the conjugated side chain. These features allow them to act as chain-breaking antioxidants. The primary mechanisms for scavenging reactive oxygen species (ROS) and other free radicals include Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET).

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate its hydrogen atom to a free radical, neutralizing it and forming a stable phenoxyl radical in the process. The stability of this resulting radical is crucial and is enhanced by resonance delocalization across the aromatic ring and the propenoic acid side chain.

Sequential Proton Loss Electron Transfer (SPLET): In polar solvents, the phenolic hydroxyl group can first deprotonate, forming a phenoxide anion. This anion then donates an electron to the free radical, achieving the same scavenging outcome.

The scavenging potential of hydroxycinnamic acids against stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a standard measure of antioxidant activity. While this compound is known to be an antioxidant, specific IC50 values (the concentration required to scavenge 50% of radicals) were not available in the reviewed literature. For context, the table below presents the reported DPPH scavenging activities of its parent compound, cinnamic acid, and other common hydroxycinnamic acid isomers.

Note: IC50 values vary based on assay conditions. The value for p-Coumaric acid is from a study where it showed the lowest activity among the tested isomers. The value for Cinnamic Acid is from a separate study and is presented in different units.

Reduction of Oxidative Stress Biomarkers (e.g., Lipid Peroxidation)

This compound, a derivative of cinnamic acid, has demonstrated efficacy in mitigating oxidative stress by reducing key biomarkers, most notably those associated with lipid peroxidation. biocrick.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. This can lead to cellular damage, including the degradation of lipids, a process known as lipid peroxidation. nih.gov

In studies involving hypercholesterolemic erythrocytes, hydroxycinnamic acids have been shown to significantly decrease lipid peroxidation. nih.gov Research on Wistar rats exposed to the organophosphate insecticide trichlorfon, which induces oxidative stress, revealed that treatment with trans-2-hydroxycinnamic acid (T2HCA) led to a decrease in lipid peroxidation levels in the brain, liver, and kidneys. biocrick.com This protective effect is attributed to the antioxidant properties of the acid. biocrick.com

The accumulation of ROS can cause damage to vital cellular components such as lipids, proteins, and DNA. nih.gov Hydroxycinnamic acids can help prevent this damage by scavenging free radicals. mdpi.com Specifically, they can reduce the peroxidation of cell membranes by donating an electron to reactive species like hydrogen peroxide (H2O2), thereby neutralizing them. nih.govmdpi.comresearchgate.net This action helps to maintain the integrity of cell membranes and protects against the downstream consequences of oxidative damage. nih.govfrontiersin.org

Molecular Basis of Electron Donation and Radical Stabilization

The antioxidant capacity of this compound is rooted in its chemical structure, which facilitates the donation of electrons and the stabilization of free radicals. nih.gov The defining features that contribute to this activity are the phenolic hydroxyl group (-OH) attached to the aromatic ring and the propenoic acid side chain. researchgate.netmdpi.com

When this compound encounters a free radical, it can donate a hydrogen atom or an electron, a process that neutralizes the radical and mitigates its damaging potential. mdpi.comnih.gov This donation results in the formation of a phenoxyl radical. mdpi.comnih.govmdpi.com The stability of this newly formed radical is crucial to the antioxidant effectiveness of the compound. The structure of this compound allows for the delocalization of the unpaired electron across the aromatic ring and the conjugated double bond of the propenoic side chain. researchgate.netmdpi.com This resonance stabilization makes the phenoxyl radical less reactive and less likely to propagate further radical chain reactions. nih.govmdpi.com

The specific arrangement of substituents on the aromatic ring influences the antioxidant activity. The presence of electron-donating groups, such as additional hydroxyl or methoxyl groups, can enhance the radical-scavenging capacity. nih.govcabidigitallibrary.org These groups further stabilize the phenoxyl radical through intramolecular interactions. nih.gov The reaction mechanism can vary depending on the reaction medium, proceeding primarily through a sequential proton loss electron transfer (SPLET) mechanism in polar solvents like methanol, or a direct hydrogen atom transfer (HAT) mechanism in less polar environments. cabidigitallibrary.orgagriculturejournals.cz

Upregulation of Endogenous Antioxidant Defense Systems

Beyond its direct radical-scavenging activities, this compound can also bolster the body's intrinsic antioxidant defenses by upregulating the expression of various protective enzymes. mdpi.commdpi.com This indirect antioxidant mechanism involves the activation of key cellular signaling pathways. mdpi.com

A central player in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that governs the expression of a wide array of cytoprotective genes. mdpi.comsemanticscholar.orgnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). nih.gov In the presence of oxidative stress or certain bioactive compounds like hydroxycinnamic acids, Nrf2 is released from Keap1 and translocates to the nucleus. nih.govfrontiersin.org

Once in the nucleus, Nrf2 binds to specific DNA sequences known as antioxidant response elements (AREs) in the promoter regions of its target genes. nih.gov This binding initiates the transcription of numerous antioxidant and detoxifying enzymes. mdpi.com Studies have shown that treatment with trans-2-hydroxycinnamic acid can increase the activity of several of these enzymes, including:

Superoxide (B77818) Dismutase (SOD): This enzyme catalyzes the conversion of the superoxide radical into hydrogen peroxide and molecular oxygen. mdpi.com

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. mdpi.com

Glutathione (B108866) Peroxidase (GPx): This enzyme also aids in the reduction of hydrogen peroxide and other organic hydroperoxides. mdpi.com

Glutathione-S-Transferase (GST): GSTs are involved in the detoxification of a wide range of harmful compounds. biocrick.com

Glutathione Reductase (GR): This enzyme is crucial for regenerating the reduced form of glutathione, a major intracellular antioxidant. biocrick.com

Anti-inflammatory Pathways Modulated by Hydroxycinnamic Acids

This compound and its derivatives exert anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators. mdpi.com Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. nih.gov

Inhibition of NF-κB Signaling and IκB Degradation

A primary mechanism through which hydroxycinnamic acids exhibit their anti-inflammatory properties is by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.comresearchgate.netcapes.gov.br NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response. nih.govbiomolther.org

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB (inhibitor of kappa B). nih.govbiomolther.org Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. nih.govbiomolther.org This degradation frees NF-κB to translocate into the nucleus, where it binds to the promoter regions of target genes and initiates the transcription of pro-inflammatory molecules. nih.govnih.gov

Studies have demonstrated that this compound and its derivatives can interfere with this process. nih.govnih.gov They have been shown to prevent the degradation of IκB, which effectively keeps NF-κB in the cytoplasm and blocks its transcriptional activity. nih.govbiomolther.orgkoreamed.org For instance, 3,4,5-trihydroxycinnamic acid has been observed to suppress the degradation of IκB-α in LPS-stimulated cells. nih.gov By inhibiting NF-κB activation, hydroxycinnamic acids can downregulate the expression of a cascade of inflammatory genes. researchgate.net

Downregulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-8)

A direct consequence of inhibiting the NF-κB pathway is the reduced production of pro-inflammatory cytokines. mdpi.com These signaling molecules, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), play a central role in orchestrating and amplifying the inflammatory response. nih.gov

Research has consistently shown that hydroxycinnamic acids can significantly suppress the release of these cytokines. For example, in various experimental models, treatment with hydroxycinnamic acid derivatives has led to a dose-dependent reduction in the production of TNF-α, IL-6, and IL-1β in response to inflammatory stimuli like LPS. mdpi.comnih.govkoreamed.org Specifically, 3,4,5-trihydroxycinnamic acid has been shown to suppress the overproduction of pro-inflammatory cytokines such as IL-1β and TNF-α in microglial cells. koreamed.org Similarly, other derivatives have been found to reduce the levels of IL-4, IL-6, and TNF-α. mdpi.com This downregulation of cytokine production is a key aspect of the anti-inflammatory effects of this compound. mdpi.com

Modulation of COX-2 and iNOS Expression

In addition to cytokines, this compound can also modulate the expression of key enzymes involved in the inflammatory process, namely Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). mdpi.commdpi.com

COX-2 is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. nih.gov Several studies have reported that hydroxycinnamic acid derivatives can inhibit the expression of COX-2. researchgate.netnih.govnih.gov For example, cycloartenyl ferulate, a hydroxycinnamic acid derivative, has been shown to reduce the mRNA expression of COX-2 in LPS-stimulated macrophages. researchgate.net

iNOS is an enzyme that produces large amounts of nitric oxide (NO), a molecule that, in excess, contributes to inflammation and cellular damage. nih.govnih.gov The expression of iNOS is also regulated by the NF-κB pathway. nih.gov Hydroxycinnamic acids have been found to significantly inhibit the expression and activity of iNOS, leading to a reduction in NO production. nih.govnih.gov Studies using various derivatives have consistently demonstrated a dose-dependent inhibition of both iNOS mRNA and protein expression in response to inflammatory stimuli. koreamed.orgnih.gov

Table of Research Findings on the Anti-inflammatory Effects of Hydroxycinnamic Acid Derivatives

| Compound/Derivative | Model System | Key Findings | Reference |

|---|---|---|---|

| 3,4,5-Trihydroxycinnamic acid | LPS-stimulated BV2 microglial cells | Suppressed NO production and iNOS expression; inhibited TNF-α and IL-1β release; suppressed NF-κB activation. | koreamed.org |

| Cycloartenyl ferulate | LPS-stimulated RAW 264.7 macrophages | Reduced NO production, iNOS and COX-2 mRNA expression; inhibited NF-κB DNA-binding. | researchgate.net |

| 1-p-Coumaroyl β-D-glucoside | LPS-stimulated RAW264.7 cells | Inhibited NO and PGE2 production; suppressed iNOS and COX-2 expression; attenuated IκB degradation. | koreamed.org |

| Ferulic acid derivatives | LPS-stimulated Raw 264.7 cells | Inhibited NO production and iNOS expression. | nih.gov |

| Vanillic acid | Mouse peritoneal macrophages | Inhibited LPS-induced COX-2 expression and PGE2 production. | nih.gov |

Interference with TLR/MyD88 and NLRP3 Inflammasome Pathways

Research into the specific interactions of this compound with the Toll-like receptor (TLR)/Myeloid differentiation primary response 88 (MyD88) and the NOD-like receptor protein 3 (NLRP3) inflammasome signaling pathways is still an emerging area. However, extensive studies on the broader class of hydroxycinnamic acids and other phenolic compounds provide a foundational understanding of potential mechanisms.

The TLR/MyD88 pathway is a critical component of the innate immune response, activated by pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). This activation triggers a signaling cascade, culminating in the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines. mdpi.comfrontiersin.org Several hydroxycinnamic acids have been shown to interfere with this pathway. For instance, chlorogenic acid has been found to suppress the TLR4/MyD88/RELA pathway. semanticscholar.org Similarly, 4-Hydroxybenzoic acid can modulate the MyD88 signaling pathway, reducing the transcription of pro-inflammatory genes. mdpi.com

The NLRP3 inflammasome is a multiprotein complex that, upon activation by various stimuli including microbial toxins and cellular stress, triggers the maturation and release of highly pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). mdpi.comfrontiersin.org The activation process typically involves a priming signal, often from the TLR/MyD88 pathway, followed by a second activation signal. frontiersin.orgrsc.org Various phenolic compounds, including certain hydroxycinnamic acids, have been demonstrated to inhibit NLRP3 inflammasome activation. frontiersin.orgrsc.org For example, 4-Hydroxybenzoic acid directly inhibits the NLRP3 inflammasome by reducing reactive oxygen species (ROS) production and preventing the aggregation of the ASC adaptor protein, a crucial step in inflammasome assembly. mdpi.com Other hydroxycinnamic acids like salvianolic acid B and cichoric acid have also been reported to suppress the NLRP3 pathway. frontiersin.org

While these findings highlight a common mechanism for phenolic acids, direct experimental evidence detailing the specific inhibitory effects of this compound on the TLR/MyD88 and NLRP3 inflammasome pathways is not extensively documented in the current scientific literature.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), initiating the transcription of a suite of protective genes. researchgate.netmdpi.com These genes encode for antioxidant and detoxifying enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). researchgate.netnih.gov

Phenolic compounds, including hydroxycinnamic acids, are known to exert antioxidant effects through both direct and indirect mechanisms. researchgate.net The direct mechanism involves the donation of a hydrogen atom to neutralize free radicals. researchgate.net The indirect mechanism is primarily mediated through the activation of the Nrf2 signaling pathway. researchgate.net For example, studies on chlorogenic acid isomers have demonstrated their ability to ameliorate oxidative stress in intestinal cells by activating the Nrf2–Keap1–ARE-signaling pathway. acs.org Likewise, 3,4,5-Trihydroxycinnamic acid, a derivative of hydroxycinnamic acid, has been shown to induce Nrf2 phosphorylation and nuclear translocation, leading to the expression of cytoprotective genes like HO-1. nih.gov

While the activation of the Nrf2 pathway is a recognized mechanism for many hydroxycinnamic acids, specific studies detailing the direct activation of this pathway by this compound are limited. The established antioxidant properties of this compound suggest that it may operate, at least in part, through this indirect, Nrf2-mediated mechanism, but further targeted research is required to confirm and elucidate this specific interaction.

Antimicrobial Action Mechanisms (in vitro studies)

Effects on Bacterial Cell Membrane Integrity

A primary antimicrobial mechanism attributed to phenolic acids, including the hydroxycinnamic acid class, is the disruption of bacterial cell membrane integrity. mdpi.commdpi.com These compounds, being weak organic acids, can diffuse across the cell membrane in their undissociated form. mdpi.com Once inside the more alkaline cytoplasm, they dissociate, leading to acidification and disruption of cellular functions. nih.gov

This process compromises the membrane's structural and functional integrity, leading to several detrimental effects:

Increased Permeability: The membrane becomes more permeable, allowing the uncontrolled leakage of essential intracellular components such as ions (e.g., potassium), phosphates, and even larger molecules like ATP and nucleic acids. nih.govacs.orgcore.ac.uk

Disruption of Membrane Potential: The altered ion flow disrupts the electrochemical gradients across the membrane, affecting the proton motive force which is vital for ATP synthesis, nutrient transport, and motility. nih.gov

Inhibition of Membrane-Bound Enzymes: The structural changes can inhibit the function of essential enzymes located within the cell membrane.

Studies on various hydroxycinnamic acids have confirmed these effects. For instance, p-coumaric, caffeic, and ferulic acids have been shown to induce significant ion leakage and increase proton influx in lactic acid bacteria. core.ac.uk The general consensus is that this membrane-damaging activity is a key contributor to the bactericidal or bacteriostatic effects of this class of compounds. mdpi.commdpi.com While direct studies detailing these specific effects for this compound are not as prevalent as for its isomers, its demonstrated antimicrobial activity against bacteria like Staphylococcus aureus strongly suggests it shares this mechanism of action. acs.orgmedchemexpress.com

Interaction with Bacterial Genomic Material

Beyond disrupting the cell membrane, evidence suggests that hydroxycinnamic acids can exert their antimicrobial effects by interacting with bacterial genomic material. This represents a critical intracellular target, leading to the inhibition of essential life processes. acs.orgnih.gov

One proposed mechanism involves the binding of the phenolic acid to the bacterial DNA. nih.govacs.org For example, p-coumaric acid has been reported to bind to bacterial genomic DNA, which can inhibit its replication and transcription, ultimately leading to cell death. nih.gov Spectroscopic studies on derivatives of p-coumaric acid suggest an interaction via groove binding, a mode of interaction that can cause subtle but significant changes in DNA structure and function.

Modulation of Virulence Factors (e.g., Type III Secretion System)

This compound has been shown to modulate the expression of proteins associated with bacterial virulence and pathogenicity. researchgate.netbenthamdirect.com Virulence factors are molecules produced by pathogens that enable them to colonize a host, evade the immune system, and cause disease. Targeting these factors is a promising antimicrobial strategy that may impose less selective pressure for the development of resistance compared to traditional antibiotics.

A comparative proteomic study investigated the response of Methicillin-Resistant Staphylococcus aureus (MRSA) to subinhibitory concentrations of this compound. The results demonstrated a significant alteration in the bacterial proteome, affecting proteins involved in key cellular processes, including those directly related to virulence. researchgate.netbenthamdirect.com

| Treatment Group | Total Proteins Identified | Shared Proteins with Control | Unidentified Proteins (Compared to Control) | Reference |

| Control (MRSA) | 444 | N/A | N/A | researchgate.netbenthamdirect.com |

| 2-HCA-treated MRSA | 426 | 256 | 126 | researchgate.netbenthamdirect.com |

This table summarizes the proteomic changes in MRSA after treatment with this compound (2-HCA), indicating a significant impact on protein expression, including virulence-related proteins.

The study highlighted that the expression of proteins related to the virulence and pathogenicity of MRSA was altered, suggesting that this compound can disrupt the ability of the bacteria to cause infection. researchgate.net While this study did not specify effects on the Type III Secretion System, which is not present in S. aureus, it provides clear evidence of virulence factor modulation. For context, other hydroxycinnamic acids like p-coumaric acid have been shown to inhibit the expression of the Type III Secretion System (T3SS) gene in the plant pathogen Dickeya dadantii. nih.gov

Antifungal Properties and Mechanisms

This compound exhibits notable antifungal properties, particularly against various species of the opportunistic yeast Candida. nih.govusda.gov The primary mechanism underlying its antifungal action is believed to be the disruption of the fungal cell membrane. mdpi.com

The fungal cell membrane, similar to the bacterial membrane, is a critical barrier that maintains cellular integrity and homeostasis. The ability of this compound and its isomers to interfere with this structure is a key aspect of their anti-Candida activity. mdpi.com This disruption can lead to increased membrane permeability, leakage of cytoplasmic contents, and ultimately, cell death.

Several studies have documented the efficacy of this compound against clinically relevant Candida species.

| Compound | Fungal Species Tested | Observed Effect | Reference |

| trans-2-Hydroxycinnamic acid | C. kefyr, C. holmii, C. albicans, C. sake, C. glabrata | Antifungal activity demonstrated from a hydromethanolic extract. | nih.gov |

| This compound | Candida albicans, Cryptococcus neoformans | Examined for fungicidal activity and synergistic enhancement of antifungal drugs. | usda.gov |

| o-Coumaric acid (this compound) | Candida spp. | Mechanism of action related to disruption of the fungal cell membrane. | mdpi.com |

This table highlights research findings on the antifungal activity of this compound against various yeast species.

The consistent findings across different studies underscore the potential of this compound as an antifungal agent. Its action on the cell membrane is a mechanism shared with some conventional antifungal drugs, but its natural origin makes it a compound of interest for further research and development in combating fungal infections. nih.govoup.com

Neurobiological Modulation and Anti-Amyloidogenic Activities (preclinical models)

Inhibition of Amyloid-β (Aβ) Fibrillation and Cytotoxicity

This compound (2-HCA), also known as o-coumaric acid, has demonstrated notable effects in preclinical models against the pathological hallmarks of Alzheimer's disease, specifically the aggregation of amyloid-β (Aβ) peptides. Research indicates that 2-HCA can inhibit the formation of Aβ40 fibrils and alleviate the cytotoxicity induced by these aggregates in PC12 cells. medchemexpress.com Studies have shown that hydroxycinnamic acid and its analogs, including the 2-hydroxy derivative, can inhibit Aβ40 fibrillogenesis in a dose-dependent manner. acs.org This inhibitory activity is thought to be influenced by the number of phenolic hydroxyl groups on the molecule. acs.org

In a dose-dependent manner, 2-HCA has been observed to reduce Aβ40-induced cytotoxicity. acs.org Furthermore, investigations using the nematode Caenorhabditis elegans as a model for Alzheimer's disease have shown that 2-HCA can ameliorate the paralysis phenotype induced by Aβ toxicity. medchemexpress.com Molecular docking studies suggest that the interaction between 2-HCA and Aβ40 is primarily mediated through hydrogen bonding. acs.org

Table 1: Effects of this compound on Amyloid-β

| Model System | Effect | Key Findings | Citation |

|---|---|---|---|

| PC12 cells | Inhibition of Aβ40 fiber formation | 2-HCA at concentrations of 40-200 μM inhibits fiber formation. | medchemexpress.com |

| PC12 cells | Reduction of Aβ40-induced cytotoxicity | 2-HCA reduces cell death caused by Aβ40 aggregates. | medchemexpress.comacs.org |

| Caenorhabditis elegans | Amelioration of Aβ-induced paralysis | Delays the progression of paralysis in a dose-dependent manner. | medchemexpress.com |

| Molecular Docking | Interaction with Aβ40 | Primarily through hydrogen bonding. | acs.org |

Interaction with Amyloidogenic Proteins (e.g., Prion Protein, α-Synuclein)

The therapeutic potential of hydroxycinnamic acid derivatives extends to other neurodegenerative diseases characterized by protein misfolding, such as prion diseases and synucleinopathies. While direct studies on 2-HCA and prion protein (PrP) are limited, research on related hydroxycinnamic acid derivatives suggests a potential for interaction. nih.govresearchgate.net The structural similarity of these compounds to curcumin, a known anti-amyloid agent, has spurred interest in their anti-prion activities. nih.gov The proposed mechanism involves binding to a "hotspot" region on the PrP, which is crucial for its pathological conversion. nih.gov

Regarding α-synuclein, the protein implicated in Parkinson's disease, various hydroxycinnamic acids have been shown to inhibit its fibrillation. nih.govmdpi.comnih.gov Although α-synuclein is an intrinsically unfolded protein, making molecular modeling challenging, experimental data indicates that hydroxycinnamic acid derivatives can bind to oligomeric and fibrillar forms of α-synuclein, thereby preventing further aggregation. nih.govresearchgate.net The interaction is thought to be driven by the aromatic rings of the polyphenols, which sterically hinder the aggregation process. nih.gov While specific studies on 2-HCA are not as prevalent as for other derivatives like ferulic or caffeic acid, the general findings for the hydroxycinnamic acid class suggest a plausible role for 2-HCA in modulating α-synuclein aggregation. mdpi.com

Antiproliferative and Antimitogenic Mechanisms (in vitro studies)

Modulation of Cell Survival Pathways

This compound has been shown to exert antiproliferative effects by modulating key cell survival and apoptosis pathways in various cancer cell lines. In human ovarian cancer cell lines SK-OV-3 and OVCAR-3, 2-HCA treatment led to the upregulation of pro-apoptotic genes such as Bax, FADD, TRADD, and caspases-3, -8, and -9. researchgate.net Concurrently, the expression of the anti-apoptotic gene Bcl-2 was downregulated. researchgate.net This shift in the balance of pro- and anti-apoptotic proteins creates a cellular environment that favors programmed cell death.